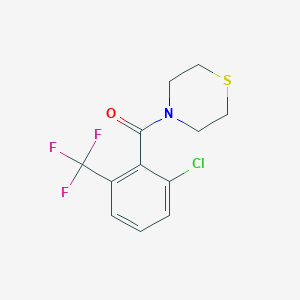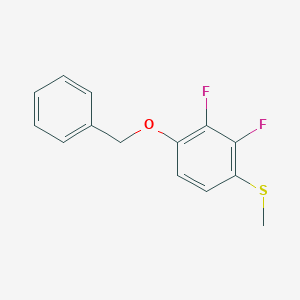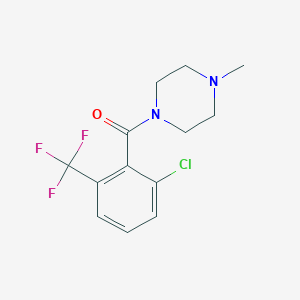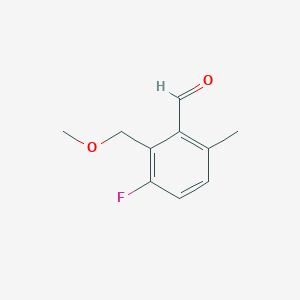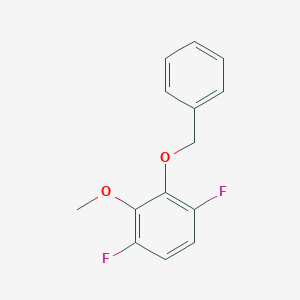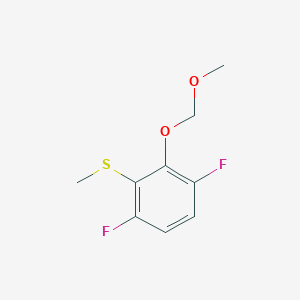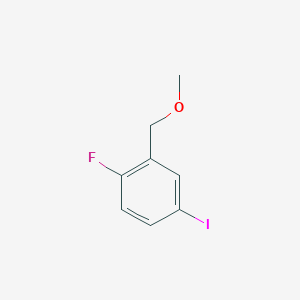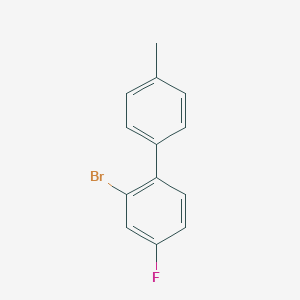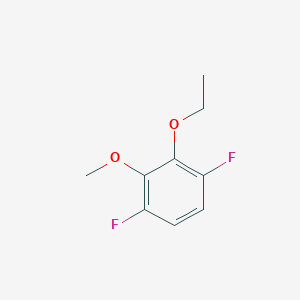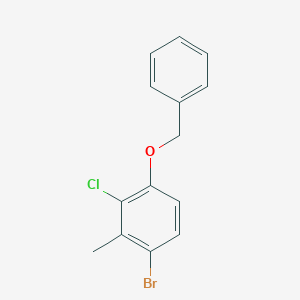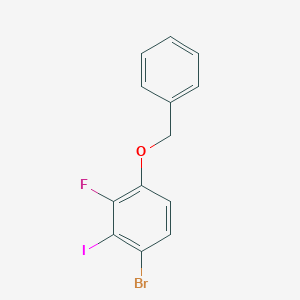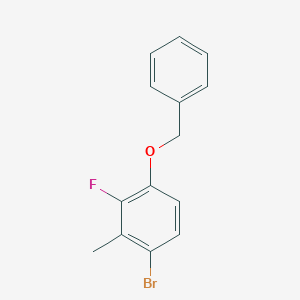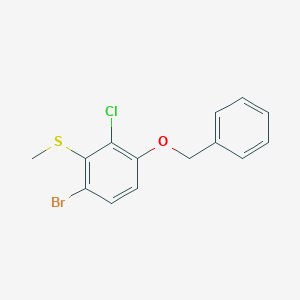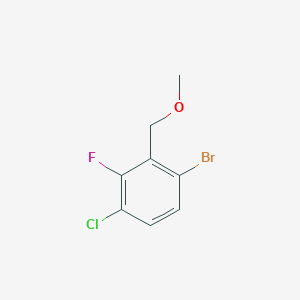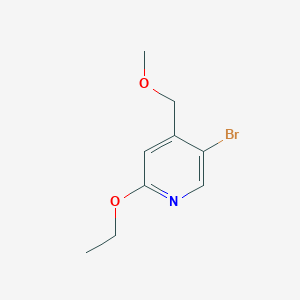
5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine is a chemical compound with the molecular formula C9H12BrNO2 and a molecular weight of 246.1 g/mol . It is a pyridine derivative, characterized by the presence of bromine, ethoxy, and methoxymethyl groups attached to the pyridine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
作用機序
Target of Action
It is known that organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis .
Mode of Action
The compound’s mode of action is likely related to its role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine are likely related to its role in the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic pathways, enabling the formation of carbon-carbon bonds and the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants and conditions used .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and tolerant of a wide range of functional groups . The stability of organoboron compounds can be a challenge, particularly in the presence of air and moisture .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine typically involves the bromination of 2-ethoxy-4-(methoxymethyl)pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The goal is to achieve high yields and purity while minimizing waste and production costs.
化学反応の分析
Types of Reactions
5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy and methoxymethyl groups can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of de-brominated or hydrogenated pyridine derivatives.
科学的研究の応用
5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential ligand for receptor binding studies.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals.
類似化合物との比較
Similar Compounds
5-Bromo-2-methoxypyridine: Lacks the ethoxy group but has similar reactivity due to the presence of the bromine and methoxy groups.
5-Bromo-2-ethoxypyridine: Similar structure but lacks the methoxymethyl group, affecting its chemical properties and reactivity.
Uniqueness
5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine is unique due to the combination of bromine, ethoxy, and methoxymethyl groups on the pyridine ring. This unique structure provides distinct reactivity and binding properties, making it valuable in various research and industrial applications .
特性
IUPAC Name |
5-bromo-2-ethoxy-4-(methoxymethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-3-13-9-4-7(6-12-2)8(10)5-11-9/h4-5H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZPEOHEKXESSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)COC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
